N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide

Description

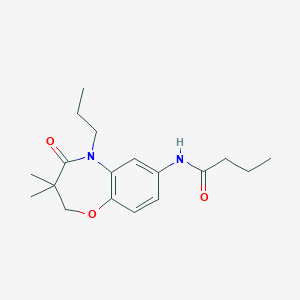

N-(3,3-Dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide is a synthetic benzoxazepin derivative characterized by a seven-membered heterocyclic ring fused to a benzene moiety. The benzoxazepin core is substituted with 3,3-dimethyl, 4-oxo, and 5-propyl groups, while a butanamide (C₄H₇NO) chain is attached at the 7-position. Benzoxazepins are widely studied for their roles as enzyme inhibitors, receptor modulators, and anticancer agents due to their ability to mimic natural substrates or interfere with signaling pathways .

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-5-7-16(21)19-13-8-9-15-14(11-13)20(10-6-2)17(22)18(3,4)12-23-15/h8-9,11H,5-7,10,12H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTPGKULTTZHDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CCC)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

The reactions typically require specific conditions, such as:

Oxidation: Acidic or basic medium, elevated temperatures.

Reduction: Anhydrous conditions, low temperatures.

Substitution: Aprotic solvents, moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

Target Compound (Butanamide)

- Hypothetical Activity : The aliphatic amide may favor interactions with flexible binding sites, such as lipid kinases or G-protein-coupled receptors (GPCRs).

2,6-Difluorobenzamide Derivative

- Reported Applications : Fluorinated benzoxazepins are often explored as protease or kinase inhibitors. The 2,6-difluoro substitution may enhance selectivity for targets requiring planar aromatic interactions.

- Limitations : Higher lipophilicity could increase off-target binding or toxicity.

4-(Trifluoromethyl)benzamide Derivative

- Research Use : This derivative is commercially available (Catalog: BE99699) for preclinical studies, suggesting interest in trifluoromethyl groups for improving target affinity or metabolic resistance.

- Challenges : The CF₃ group may exacerbate solubility issues, necessitating formulation adjustments.

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)butanamide is a complex organic compound belonging to the class of benzoxazepines. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 316.44 g/mol. The compound features a unique benzoxazepine core structure that contributes to its biological properties.

The mechanism of action for this compound involves interaction with specific molecular targets within the body. Preliminary studies suggest that it may act on various neurotransmitter systems and receptor pathways:

- Neurotransmitter Modulation : The compound may influence neurotransmitter release and receptor activity in the central nervous system (CNS), potentially affecting mood and anxiety levels.

- Enzyme Interaction : It is hypothesized that the compound can bind to certain enzymes or receptors, modulating their activity and leading to various physiological effects.

Pharmacological Effects

The biological activity of this compound has been evaluated in several studies:

Case Studies

- Study on Anxiety Modulation : A study investigated the anxiolytic effects of this compound using a mouse model. Results indicated a significant reduction in anxiety-like behaviors compared to control groups when administered at specific dosages .

- Neuroprotective Study : In vitro assays demonstrated that the compound could reduce neuronal cell death induced by oxidative stress agents. This suggests potential applications in neurodegenerative disease models.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.